molecular formula C13H18N2O2 B1635090 3-Methoxy-N-piperidin-4-yl-benzamide

3-Methoxy-N-piperidin-4-yl-benzamide

Cat. No.: B1635090
M. Wt: 234.29 g/mol
InChI Key: RVNIFQHYLAWJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-N-piperidin-4-yl-benzamide is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-methoxy-N-piperidin-4-ylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-3-10(9-12)13(16)15-11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3,(H,15,16)

InChI Key

RVNIFQHYLAWJDT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2CCNCC2

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCNCC2

solubility

31.4 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Step R1-4: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (150 g) and Et3N (209 mL) in IPA (1.0 L) was added 3-methoxybenzoyl chloride (102 mL) over 40 minutes under ice cooling. The mixture was stirred at room temperature for 2 hours. After cooling to 0° C., 12 M aqueous HCl (0.5 L) was added to the mixture over 30 minutes and the mixture was stirred at 50° C. for 1 hour. After cooling to 0° C., 12 M aqueous NaOH (0.5 L) and water (0.4 L) were added over 40 minutes to the reaction mixture. The organic layer was separated and the aqueous layer was extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4 and concentrated to obtain 3-methoxy-N-(piperidin-4-yl)benzamide as a light brown solid (160 g).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
209 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two
Name
Quantity
0.5 L
Type
reactant
Reaction Step Three
Name
Quantity
0.4 L
Type
solvent
Reaction Step Three

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